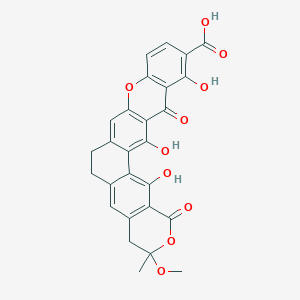
Dehydrocitreaglycon A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Dehydrocitreaglycon A is typically isolated from the marine-derived actinomycetes Streptomyces caelestis. The isolation process involves culturing the bacteria, followed by extraction and purification using chromatographic techniques . The structures of these compounds are elucidated by 1D and 2D NMR spectra .
Análisis De Reacciones Químicas
Dehydrocitreaglycon A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dehydrocitreaglycon A has been studied for its antibacterial activity against various bacterial strains, including Staphylococcus haemolyticus, Staphylococcus aureus, and Bacillus subtilis . It has shown potential in combating methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentration (MIC) values . Additionally, it has applications in chemical and clinical research due to its bioactive properties .
Mecanismo De Acción
The mechanism of action of Dehydrocitreaglycon A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The molecular targets and pathways involved in this process are still under investigation, but it is believed to interfere with essential bacterial enzymes and proteins .
Comparación Con Compuestos Similares
Dehydrocitreaglycon A is similar to other xanthone derivatives such as citreamicin θ A, citreamicin θ B, and citreaglycon A, which are also isolated from Streptomyces caelestis . These compounds share similar antibacterial properties but differ in their chemical structures and specific activities . This compound is unique due to its specific structure and the range of bacterial strains it can target .
Propiedades
Fórmula molecular |
C27H20O10 |
|---|---|
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
3,22,26-trihydroxy-7-methoxy-7-methyl-5,24-dioxo-6,17-dioxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2,4(9),10,14,16(25),18(23),19,21-nonaene-21-carboxylic acid |
InChI |
InChI=1S/C27H20O10/c1-27(35-2)9-12-7-10-3-4-11-8-15-20(23(30)17(11)16(10)22(29)18(12)26(34)37-27)24(31)19-14(36-15)6-5-13(21(19)28)25(32)33/h5-8,28-30H,3-4,9H2,1-2H3,(H,32,33) |
Clave InChI |
VMTRONAGVWJCNB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(=C3C(=C2)CCC4=CC5=C(C(=C43)O)C(=O)C6=C(O5)C=CC(=C6O)C(=O)O)O)C(=O)O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
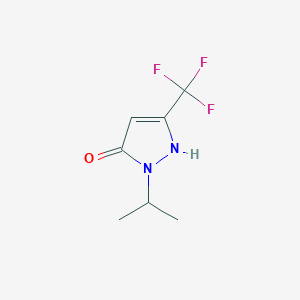
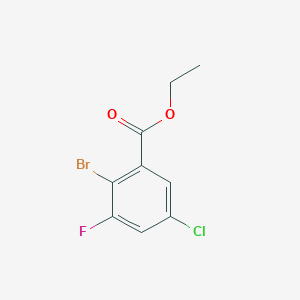

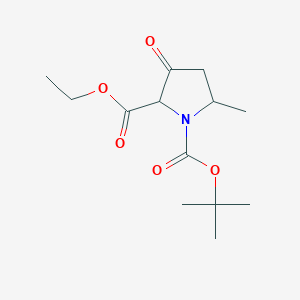
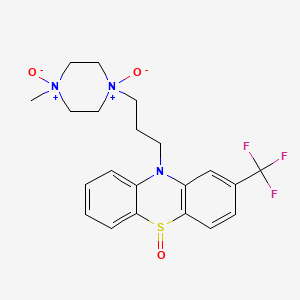
![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
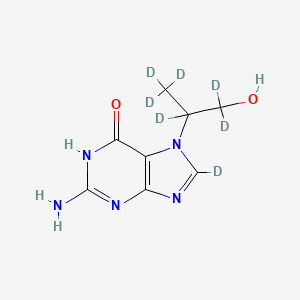
![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)

